Motrazepam
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Motrazepam involves the reaction of 7-nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with methoxymethyl chloride in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydrogen atom on the nitrogen atom of the benzodiazepine ring with the methoxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Motrazepam undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The methoxymethyl group on this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological activities .
Scientific Research Applications
Motrazepam has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and synthesis of benzodiazepine derivatives.
Biology: Investigated for its effects on the central nervous system and its potential as a therapeutic agent.
Medicine: Studied for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Motrazepam exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability . The sedative, anxiolytic, and anticonvulsant effects of this compound are attributed to this mechanism .
Comparison with Similar Compounds
Motrazepam is similar to other benzodiazepines, such as diazepam, lorazepam, and nitrazepam . it has unique properties due to the presence of the methoxymethyl group, which may influence its pharmacokinetics and pharmacodynamics . Compared to other benzodiazepines, this compound may have different onset and duration of action, as well as varying degrees of sedative and anxiolytic effects .
List of Similar Compounds
- Diazepam
- Lorazepam
- Nitrazepam
- Clonazepam
- Alprazolam
Properties
CAS No. |
29442-58-8 |
---|---|
Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
1-(methoxymethyl)-7-nitro-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H15N3O4/c1-24-11-19-15-8-7-13(20(22)23)9-14(15)17(18-10-16(19)21)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
CWCAUFWLFIUQHP-UHFFFAOYSA-N |
SMILES |
COCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
COCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
29442-58-8 | |
Synonyms |
7-nitro-1-(methylmethoxy)-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one Ro 06-9098-000 |
Origin of Product |
United States |
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